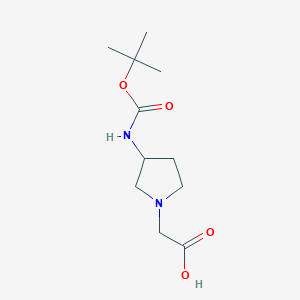

2-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)acetic acid

CAS No.: 261715-71-3

Cat. No.: VC3860922

Molecular Formula: C11H20N2O4

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 261715-71-3 |

|---|---|

| Molecular Formula | C11H20N2O4 |

| Molecular Weight | 244.29 g/mol |

| IUPAC Name | 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetic acid |

| Standard InChI | InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)12-8-4-5-13(6-8)7-9(14)15/h8H,4-7H2,1-3H3,(H,12,16)(H,14,15) |

| Standard InChI Key | CCVCVMIWAWLHLX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CCN(C1)CC(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(C1)CC(=O)O |

Introduction

Structural and Functional Analysis

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 1-position with an acetic acid group and at the 3-position with a Boc-protected amine. The pyrrolidine ring, a five-membered secondary amine, contributes to the molecule’s conformational rigidity, while the Boc group (tert-butoxycarbonyl) temporarily masks the amine’s reactivity during synthesis . The acetic acid moiety enhances solubility in polar solvents and facilitates further functionalization via esterification or amidation .

Key structural identifiers include:

Spectroscopic Characterization

While explicit spectroscopic data for this compound is limited in publicly available literature, analogous Boc-protected pyrrolidine derivatives exhibit characteristic infrared (IR) absorption bands at ~1680–1720 cm⁻¹ for carbonyl groups (Boc and acetic acid) and ~3300 cm⁻¹ for N–H stretches . Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the Boc tert-butyl group (δ 1.4 ppm, singlet), pyrrolidine protons (δ 2.5–3.5 ppm), and the acetic acid carbonyl (δ 170–175 ppm in ¹³C NMR) .

Synthesis Methodologies

General Synthetic Routes

The synthesis of 2-(3-((tert-butoxycarbonyl)amino)pyrrolidin-1-yl)acetic acid typically involves sequential protection, functionalization, and deprotection steps:

-

Boc Protection: The primary amine on 3-aminopyrrolidine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or dimethylaminopyridine (DMAP) .

-

Alkylation: The protected amine undergoes N-alkylation with bromoacetic acid or its ester derivative, often in polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .

-

Acid Hydrolysis: If an ester intermediate is formed, hydrolysis under acidic or basic conditions yields the final acetic acid derivative .

A representative reaction pathway is illustrated below:

Optimization Challenges

Side reactions, such as over-alkylation or Boc group cleavage, are mitigated by controlling reaction temperature (−50°C to room temperature) and stoichiometry . Patent EP2358670B1 highlights the use of low-temperature conditions (−50°C) to achieve high enantiomeric purity in related pyrrolidine carboxylates .

Applications in Organic Synthesis

Peptide Chemistry

The Boc group’s orthogonality to other protecting groups (e.g., Fmoc) makes this compound valuable in solid-phase peptide synthesis (SPPS). After incorporation into a peptide chain, the Boc group is selectively removed using trifluoroacetic acid (TFA), exposing the amine for subsequent coupling .

Drug Intermediate

The compound serves as a precursor to bioactive molecules, including protease inhibitors and kinase modulators. For example, its structural analog, 2-(3-(Boc-amino)-2-oxopyrrolidin-1-yl)acetic acid (CAS 116339-45-8), has been explored in the synthesis of TLR antagonists for immune disorders .

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 244.29 g/mol | |

| Melting Point | Not reported | - |

| Solubility | Soluble in DCM, THF, DMF; partially soluble in water | |

| Storage Conditions | 2–8°C in sealed, dry containers |

The acetic acid group confers moderate water solubility (estimated <1 mg/mL), necessitating polar aprotic solvents for most reactions .

Comparative Analysis of Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume